![molecular formula C12H16Cl2N2O B14781071 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781071.png)
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that includes an amino group, a dichlorobenzyl moiety, and an ethylpropanamide backbone, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-1-propanol, 2,3-dichlorobenzyl chloride, and ethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorobenzyl moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while substitution reactions can introduce various functional groups onto the dichlorobenzyl ring.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: The compound may find use in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and interaction with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
2-Amino-N-(2,3-dichlorobenzyl)-N-methylpropanamide: A similar compound with a methyl group instead of an ethyl group, which can affect its chemical and biological properties.
2-Amino-N-(2,3-dichlorobenzyl)-N-isopropylpropanamide: Another analog with an isopropyl group, which may have different steric and electronic effects.
Uniqueness
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide is unique due to its specific chiral configuration and the presence of both dichlorobenzyl and ethylpropanamide moieties. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H16Cl2N2O |
|---|---|
Peso molecular |
275.17 g/mol |
Nombre IUPAC |
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-5-4-6-10(13)11(9)14/h4-6,8H,3,7,15H2,1-2H3 |
Clave InChI |
HIUYPLOBHHPIHS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14781011.png)
![Tert-butyl 4-[2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B14781014.png)
![(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6a,7,9,10-tetrahydro-6H-benzo[c]chromen-8-one](/img/structure/B14781016.png)
![3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-YL]methyl}-2,6-dihydroxybenzamide hydrobromide](/img/structure/B14781027.png)
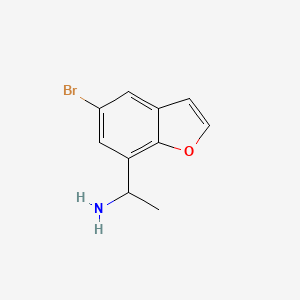
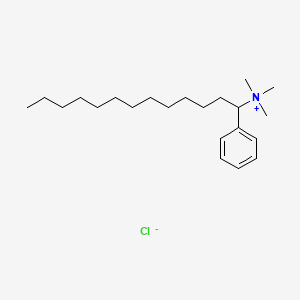
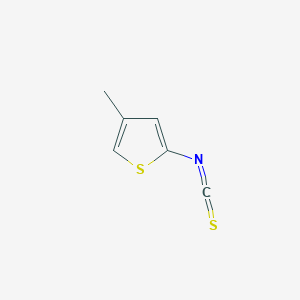
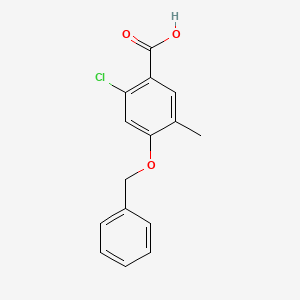

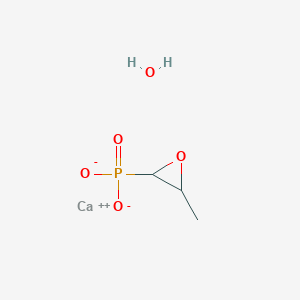
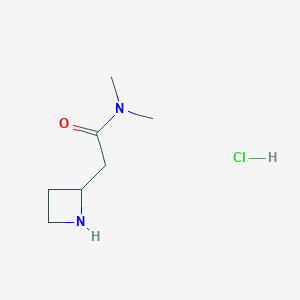
![2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781057.png)
